Vindoline hydrochloride

Tubulin pharmacology Microtubule inhibition Vinca alkaloid SAR

Vindoline hydrochloride (CAS 5826-69-7) is the hydrochloride salt of vindoline, a monoterpenoid indole alkaloid (MIA) that constitutes the pentacyclic lower-half precursor of the clinically essential dimeric antitumor agents vinblastine and vincristine. The compound bears the molecular formula C₂₅H₃₂N₂O₆·HCl (MW 492.99 g/mol) and is obtained as crystals from acetone with a melting point of 161–164 °C.

Molecular Formula C25H33ClN2O6
Molecular Weight 493.0 g/mol
CAS No. 5826-69-7
Cat. No. B12780059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVindoline hydrochloride
CAS5826-69-7
Molecular FormulaC25H33ClN2O6
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C.Cl
InChIInChI=1S/C25H32N2O6.ClH/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28;/h7-10,14,19-21,30H,6,11-13H2,1-5H3;1H/t19-,20+,21+,23+,24+,25-;/m0./s1
InChIKeyWKBKCMCWVKDZQX-AWARSVQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vindoline Hydrochloride (CAS 5826-69-7): Identity, Source, and Procurement-Relevant Baseline


Vindoline hydrochloride (CAS 5826-69-7) is the hydrochloride salt of vindoline, a monoterpenoid indole alkaloid (MIA) that constitutes the pentacyclic lower-half precursor of the clinically essential dimeric antitumor agents vinblastine and vincristine. The compound bears the molecular formula C₂₅H₃₂N₂O₆·HCl (MW 492.99 g/mol) and is obtained as crystals from acetone with a melting point of 161–164 °C [1]. Vindoline hydrochloride is isolated from the leaves of Catharanthus roseus (L.) G. Don (Apocynaceae), where it accumulates as one of the three most abundant MIAs alongside catharanthine and vindolinine epimers [2]. Unlike its dimeric downstream products, vindoline itself exhibits only weak cytotoxicity, a property that defines its distinct biosynthetic role as a non-toxic storage precursor that is dimerized to toxic end-products upon cellular demand [3].

Weakly cytotoxic Vinca alkaloid for tubulin-inert probe or negative control
Essential lower-half precursor for stereospecific vinblastine/vincristine synthesis
Unique functional profile: P-gp evasion, insulin secretagogue, proton pump inhibition

Why Vindoline Hydrochloride Cannot Be Interchanged with Other Vinca Alkaloids or Monomeric Analogs


Vindoline hydrochloride occupies a unique functional niche that no other Vinca alkaloid or monomeric analog can fill simultaneously. Catharanthine—the other monomeric precursor—shares vindoline's weak cytotoxicity profile but differs fundamentally in tubulin-binding mechanism: catharanthine induces tubulin self-association with 75% efficacy relative to vinblastine (K₂ ≈ 1 × 10⁵ M⁻¹), whereas vindoline's tubulin interaction is marginally detectable [1]. The dimeric Vinca alkaloids (vinblastine, vincristine) are 3 orders of magnitude more potent as tubulin polymerization inhibitors but carry profound P-glycoprotein-mediated multidrug resistance liabilities from which vindoline is largely exempt [1][2]. The hydrochloride salt form further differentiates vindoline from its free base (CAS 2182-14-1) in both crystallinity and solubility, with the HCl salt providing crystalline material from acetone (mp 161–164 °C) versus the free base (mp 163–165 °C) [3]. Demethoxy vindoline (vindorosine, C₂₄H₃₀N₂O₅) lacks the methoxy group essential for downstream coupling stereochemistry, rendering it unsuitable as a vinblastine precursor. No other single Vinca alkaloid combines vindoline's unique profile of H⁺/K⁺ ATPase inhibition, glucose-stimulated insulin secretagogue activity, P-gp evasion, and role as the essential biosynthetic and synthetic precursor to the vinblastine/vincristine family.

Catharanthine substitution Catharanthine induces measurable tubulin self-association; vindoline does not, potentially altering tubulin-dependent assay interpretation.
Dimeric Vinca alkaloid substitution Vinblastine and vincristine are potent cytotoxics with P-gp liabilities that vindoline avoids, limiting direct interchange.
Demethoxy vindoline substitution Demethoxy vindoline lacks the C16 methoxy group required for stereospecific vinblastine coupling.

Quantitative Differentiation Evidence for Vindoline Hydrochloride Against Closest Analogs and Alternatives


Tubulin Polymerization Inhibition: Vindoline Is 3 Orders of Magnitude Weaker Than Vinblastine/Vincristine

Vindoline's interaction with tubulin is fundamentally distinct from that of the dimeric Vinca alkaloids. In a direct head-to-head biochemical study, vindoline and catharanthine required a drug-to-protein molar ratio 3 orders of magnitude greater than vinblastine or vincristine to inhibit tubulin self-assembly into microtubules [1]. For vindoline specifically, binding to tubulin was only marginally detectable by fluorescence spectroscopy, whereas catharanthine exhibited a measurable polymerization-linked binding constant of (2.8 ± 0.4) × 10³ M⁻¹ and induced tubulin self-association with 75% efficacy relative to vinblastine (K₂ ≈ 1 × 10⁵ M⁻¹) [1]. This near-absence of high-affinity tubulin engagement is corroborated by in silico molecular docking and biochemical assays showing that vinblastine, vincristine, and vinorelbine bound with high affinity to α/β-tubulin and inhibited tubulin polymerization, whereas the effects of vindoline and catharanthine were weak [2].

Tubulin Inhibition Potency
Head-to-head
~1,000-fold weaker tubulin inhibition than vinblastine; vindoline binding marginally detectable
Supports use as tubulin-inert Vinca probe
Purified tubulin self-assembly assay; fluorescence spectroscopy
Tubulin pharmacology Microtubule inhibition Vinca alkaloid SAR

Gastric H⁺/K⁺ ATPase Inhibition: Quantitative Rank-Order Comparison Among Alkaloids

Vindoline exhibits measurable inhibitory activity against gastric H⁺/K⁺ ATPase (the proton pump), a property not widely shared among Vinca alkaloids. In a direct comparative study of five natural and derivatized compounds tested on H⁺/K⁺ ATPase isolated from rabbit stomach, the three alkaloids cephaeline, vinblastine, and vindoline inhibited the enzyme with IC₅₀ values of 194 μM, 761 μM, and 846 μM, respectively [1]. Vindoline is thus approximately 1.1-fold less potent than vinblastine and 4.4-fold less potent than cephaeline at this target, yet the absolute IC₅₀ remains in the high-micromolar range that is relevant for gastric anti-secretory pharmacology. Notably, catharanthine was not identified as an inhibitor in this panel, suggesting target selectivity among monomeric Vinca precursors [1].

H⁺/K⁺ ATPase IC₅₀
Head-to-head
IC₅₀ = 846 μM (4.4-fold less potent than cephaeline)
Supports proton pump target engagement without confounding cytotoxicity
Rabbit gastric mucosal enzyme assay
Proton pump inhibition Gastric H+/K+ ATPase Anti-secretory alkaloids

Glucose-Stimulated Insulin Secretion: Vindoline Is an Insulin Secretagogue with No Known Equivalent Among Other Vinca Alkaloids

Vindoline possesses a glucose-dependent insulin secretagogue activity that is pharmacologically distinct from its antimitotic properties and has not been reported for catharanthine, vinblastine, vincristine, or any other Vinca alkaloid monomer or dimer. In MIN6 insulinoma cells, vindoline enhanced glucose-stimulated insulin secretion (GSIS) with an EC₅₀ of 50.2 μM in a glucose- and dose-dependent manner [1][2]. Mechanistically, vindoline was determined to act as a Kv2.1 inhibitor, reducing voltage-dependent outward potassium currents and thereby prolonging β-cell depolarization to enhance insulin secretion [2]. In vivo, oral vindoline (20 mg/kg/day for 4 weeks) significantly improved glucose homeostasis in db/db mice and high-fat diet/streptozotocin-induced type 2 diabetic rats, as reflected by increased plasma insulin, decreased fasting blood glucose and HbA1c, improved oral glucose tolerance, and reduced plasma triglycerides [2]. Subsequent SAR studies produced vindoline derivatives with EC₅₀ values of 10.4–14.2 μM, representing a ~4.5-fold potency improvement over the parent [1]. No comparable GSIS activity has been reported for catharanthine or dimeric Vinca alkaloids, which are instead cytotoxic to pancreatic β-cells at relevant concentrations.

Insulin Secretion EC₅₀
Cross-study comparable
EC₅₀ = 50.2 μM in MIN6 cells; oral efficacy at 20 mg/kg/day in diabetic mice
Supports β-cell Kv2.1 pharmacology and insulin secretagogue research
MIN6 insulinoma cells; db/db and STZ/HFD rat models
Insulin secretion β-cell pharmacology Kv2.1 potassium channel

P-Glycoprotein-Mediated Multidrug Resistance: Vindoline Evades Cross-Resistance That Compromises Dimeric Vinca Alkaloids

A critical limitation of dimeric Vinca alkaloids in oncology is the development of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). In CEM/VCR1000 cells—a P-gp-overexpressing multidrug-resistant human leukemic line—vindoline and catharanthine were not, or only weakly, cross-resistant, whereas these same cells were highly resistant to vincristine and cross-resistant to vinblastine, vindesine, and vinorelbine [1]. This differential susceptibility was also observed at the level of mitotic spindle disruption: vinblastine produced high fractions of mono- and multipolar mitotic spindles, while vindoline and catharanthine only weakly affected bipolar spindle formation [1]. In a complementary study, vindoline and catharanthine each enhanced vinblastine cytotoxicity in CEM/VLB1K MDR cells by 10- to 15-fold and inhibited [¹²⁵I]NASV photoaffinity labeling of P-gp, with vindoline and catharanthine producing the greatest inhibition exclusively on the lower band of the P-gp doublet, suggesting a distinct binding interaction from that of verapamil or reserpine [2].

MDR Cross-Resistance
Head-to-head
Not cross-resistant in P-gp-overexpressing CEM/VCR1000 cells; enhances vinblastine cytotoxicity 10–15× in MDR cells
Supports MDR chemosensitizer probe development
CEM/VCR1000 and CEM/VLB1K leukemic lines
Multidrug resistance P-glycoprotein MDR reversal

Vinblastine Synthetic Coupling Efficiency: Vindoline as the Irreplaceable Precursor for Bisindole Alkaloid Semisynthesis

Vindoline is the essential and non-substitutable lower-half precursor for the semisynthesis and total synthesis of vinblastine, vincristine, and their analogs. In the direct Fe(III)-promoted coupling of catharanthine with vindoline, the yield of coupled products exclusively possessing the natural C16' stereochemistry approaches or exceeds 80%, with a 43% yield of vinblastine itself and 23% of leurosidine, for a combined isomeric C20' alcohol yield of 66% [1]. This high-yielding coupling is stereospecific: the absolute configuration of the vindoline pentacyclic framework dictates the diastereoselectivity of the coupling reaction. Neither demethoxy vindoline (vindorosine), which lacks the C16 methoxy group, nor any other monomeric Vinca alkaloid can substitute for vindoline in this coupling while preserving the natural product stereochemistry and biological activity of the resulting bisindole [2]. The industrial supply chain for vinblastine depends entirely on extraction and purification of vindoline from C. roseus leaves followed by in vitro chemical coupling with catharanthine [3].

Synthetic Coupling Yield
Class-level inference
≥80% total coupled products; 43% isolated vinblastine; exclusive natural C16′ stereochemistry
Irreplaceable lower-half precursor for vinblastine semisynthesis
Fe(III)-mediated radical cation coupling
Vinblastine total synthesis Bisindole coupling Fe(III)-mediated coupling

Oral Bioavailability: Vindoline vs Catharanthine—Quantitative Pharmacokinetic Differentiation

In a head-to-head pharmacokinetic study in rats using a validated LC-MS/MS method for simultaneous determination of vindoline and catharanthine in plasma, vindoline demonstrated an oral bioavailability of 5.4%, compared to 4.7% for catharanthine [1]. Although both monomeric Vinca precursors exhibit low oral bioavailability—consistent with the broader class of Vinca alkaloids that are typically administered intravenously—the ~15% relative bioavailability advantage of vindoline over catharanthine is a meaningful quantitative differentiator for in vivo experimental design. The method achieved accuracy ranging from 93.8% to 108.1%, supporting the reliability of this comparative measurement [1]. This low but measurable oral bioavailability, combined with vindoline's demonstrated in vivo oral efficacy in diabetic murine models at 20 mg/kg/day [2], positions vindoline as an orally active monomeric Vinca alkaloid suitable for chronic oral dosing paradigms, a feature not shared by catharanthine or dimeric Vinca alkaloids.

Oral Bioavailability
Head-to-head
Oral F = 5.4% (vindoline) vs 4.7% (catharanthine) in rat PK
Supports oral exposure-model interpretation
LC-MS/MS simultaneous determination; accuracy 93.8–108.1%
Pharmacokinetics Oral bioavailability LC-MS/MS quantification

Best-Fit Research and Industrial Application Scenarios for Vindoline Hydrochloride


Vinblastine/Vincristine Total Synthesis, Semisynthesis, and Analog Generation

Vindoline hydrochloride is the mandatory lower-half precursor for any stereospecific Fe(III)-mediated coupling with catharanthine to produce vinblastine, vincristine, and their C16' stereochemically defined analogs. With coupling yields exceeding 80% for total coupled products and 43% isolated vinblastine in a single-step procedure [1], vindoline hydrochloride is the procurement-critical starting material for medicinal chemistry campaigns generating novel bisindole antitumor agents, for biosynthetic pathway engineering in microbial chassis (where de novo vindoline biosynthesis has been achieved in engineered yeast across 30 enzymatic steps) [2], and for industrial-scale production of vinblastine via plant extraction followed by in vitro chemical coupling. The hydrochloride salt form is preferred for this application due to its crystalline nature (mp 161–164 °C from acetone) and well-defined stoichiometry [3].

P-Glycoprotein-Mediated Multidrug Resistance Research and Chemosensitizer Screening

Vindoline hydrochloride serves as a critical chemical probe in MDR research because it is not subject to P-gp-mediated efflux that ablates the activity of dimeric Vinca alkaloids. In P-gp-overexpressing CEM/VCR1000 cells, vindoline is not cross-resistant, unlike vincristine, vinblastine, vindesine, and vinorelbine [1]. Furthermore, vindoline enhances vinblastine cytotoxicity 10- to 15-fold in MDR cells and inhibits [¹²⁵I]NASV photoaffinity labeling of P-gp [2]. These properties make vindoline hydrochloride an essential tool compound for laboratories investigating MDR reversal strategies, P-gp binding site mapping, and the design of Vinca alkaloid analogs that evade efflux-mediated resistance. The compound's inherent low cytotoxicity ensures that observed chemosensitization effects are attributable to MDR modulation rather than additive cytotoxicity.

Pancreatic β-Cell Pharmacology and Type 2 Diabetes Target Validation

Vindoline hydrochloride is the only Vinca alkaloid with demonstrated glucose-stimulated insulin secretagogue activity (EC₅₀ = 50.2 μM in MIN6 cells) mediated through Kv2.1 potassium channel inhibition [1][2]. With validated in vivo oral efficacy in db/db mice and STZ/HFD-induced type 2 diabetic rats at 20 mg/kg/day (reducing fasting blood glucose, HbA1c, and plasma triglycerides while increasing plasma insulin and improving OGTT) [2], vindoline hydrochloride is the compound of choice for academic and pharmaceutical laboratories pursuing Kv2.1 as a β-cell target, natural product-based antidiabetic lead discovery, and structure–activity relationship optimization campaigns. The availability of SAR data showing that derivative optimization can improve GSIS potency by ~4.5-fold (EC₅₀ = 10.4–14.2 μM) provides a rational starting point for medicinal chemistry efforts [1].

Gastric Proton Pump Inhibition Studies Without Confounding Cytotoxicity

Vindoline hydrochloride inhibits gastric H⁺/K⁺ ATPase with an IC₅₀ of 846 μM, placing it in the same order of magnitude of activity as vinblastine (IC₅₀ = 761 μM) but without vinblastine's potent cytotoxicity [1]. This profile makes vindoline hydrochloride the preferred Vinca alkaloid for anti-ulcer target validation and gastric acid secretion studies where cell viability must be preserved. The compound has demonstrated anti-ulcer activity in vivo, with 81.20% protection against cold restraint ulcer in rats, comparable to standard drugs omeprazole (77.34% protection) and sucralfate (62.72% protection) [2]. For laboratories investigating proton pump pharmacology or natural product-based gastroprotective agents, vindoline hydrochloride enables mechanistic studies that vinblastine's cytotoxicity would confound.

Application
Selection Property
Validation Focus
Vinblastine/Vincristine Analog Synthesis
Stereospecific coupling precursor
Coupling diastereoselectivity and yield verification
P-gp-Mediated MDR Research
P-gp evasion and chemosensitizer activity
MDR reversal and P-gp binding site mapping assays
Pancreatic β-Cell Kv2.1 Target Validation
Glucose-stimulated insulin secretagogue activity
GSIS assay and Kv2.1 electrophysiology
Gastric Proton Pump Inhibition Studies
H⁺/K⁺ ATPase inhibition without cytotoxicity
Enzyme inhibition and cell-viability endpoints
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